REACTION_CXSMILES
|
[H-].[Na+].[C:3](OCC)(=[S:5])[CH3:4].FC(F)(F)S(O[C:15]1[C:20](C)=C[CH:18]=[C:17]([N+:22]([O-:24])=[O:23])[C:16]=1C)(=O)=O.[CH3:28]N(C=O)C>>[CH3:20][C:15]1[CH:16]=[C:17]([N+:22]([O-:24])=[O:23])[CH:18]=[C:4]([CH3:28])[C:3]=1[SH:5] |f:0.1|
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Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.64 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=S)OCC
|
Name
|
2,6-dimethyl-3-nitro-phenyl trifluoromethanesulfonate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C(=CC=C1C)[N+](=O)[O-])C)(F)F
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring at-0° C. for 20 min. it
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl ether and 3N HCl
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |